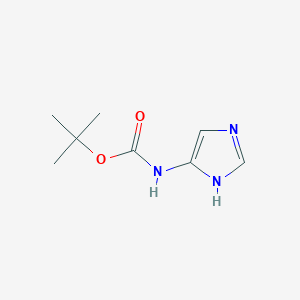

Tert-butyl 1H-imidazol-4-ylcarbamate

説明

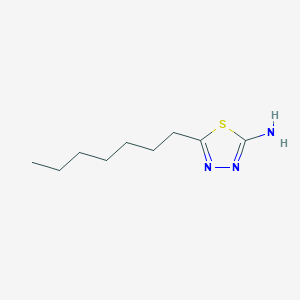

Tert-butyl 1H-imidazol-4-ylcarbamate is a chemical compound that is part of a broader class of imidazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is a key structural feature in these molecules, which can be modified to produce various derivatives with different properties and reactivities.

Synthesis Analysis

The synthesis of imidazole derivatives, such as tert-butyl 1H-imidazol-4-ylcarbamate, often involves metalation reactions, as seen in the synthesis of 1-tert-butyl-2-diphenylphosphino-imidazole . Another approach includes the reaction of imidazo[1,2-a]pyridines with different reagents to introduce the carbamate moiety, leading to compounds with significant α-glucosidase inhibitory activity . The synthesis of related compounds can also involve the use of di-tert-butyldicarbonate (Boc anhydride) to introduce the tert-butyl carbamate protecting group .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be substituted at various positions to yield a wide range of compounds. For instance, the crystal structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring . Similarly, the crystal structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester reveals a non-planar conformation with a dihedral angle between the carbazole and amide moieties .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including oxidation, complexation, and elimination reactions. For example, 1-tert-butyl-2-diphenylphosphino-imidazole was subjected to oxidation and complexation reactions to yield corresponding products . The gas-phase elimination kinetics of tert-butyl esters of carbamic acids, including 1-(tert-butoxycarbonyl)-imidazole, have been studied, revealing that these reactions are homogeneous, unimolecular, and follow a first-order rate law .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments provides insights into the compound's structure . The thermal analysis of single crystals can also provide information about the stability and decomposition of these compounds . Additionally, the reactivity of N-tert-butyl-1,2-diaminoethane, a related compound, with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt illustrates the chemical reactivity of these molecules .

科学的研究の応用

Catalytic Applications

- Tert-butylphenol, synthesized using a catalyst related to tert-butyl 1H-imidazol-4-ylcarbamate, is extensively used as an intermediate in organic synthesis. The catalyst, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), synthesized for this purpose, shows promising results in the alkylation reaction of phenol and tert-butyl alcohol, suggesting potential industrial applications for the synthesis of tert-butylphenol (Zhang et al., 2022).

Synthesis of Chemosensors

- Imidazole derivatives, including tert-butyl 1H-imidazol-4-ylcarbamate, are used in the development of reversible luminescent sensors. These sensors can detect cyanide and mercury ions, exhibiting specific reactivity towards CN- ions which result in fluorescence quenching. This application is significant for environmental monitoring and safety (Emandi et al., 2018).

Reactions with Metalation Agents

- The compound 1-tert-butyl-2-diphenylphosphino-imidazole, related to tert-butyl 1H-imidazol-4-ylcarbamate, is used in metalation reactions with different agents, leading to various oxidation and complexation reactions. This study demonstrates the versatility of tert-butyl imidazole derivatives in forming complexes with diverse elements, which could have implications in material science and catalysis (Sauerbrey et al., 2011).

Application in Organic Light Emitting Devices

- Tert-butyl 1H-imidazol-4-ylcarbamate-related compounds are used in the synthesis of materials for blue light-emitting devices. Their thermal stabilities and electrochemical properties make them suitable for applications in OLEDs, indicating a significant potential in display technologies (Li et al., 2021).

Pharmaceutical Intermediate Synthesis

- This compound serves as an intermediate in the synthesis of pharmaceuticals like zoledronic acid. The process involves N-alkylation of imidazole and ester cleavage, highlighting its role in creating medically important substances (Singh et al., 2008).

作用機序

Mode of Action

It’s likely that the compound interacts with its targets via the imidazole ring, a common structure in many biologically active compounds .

Biochemical Pathways

Given the presence of the imidazole ring, it may interact with enzymes or receptors that recognize this structure .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

特性

IUPAC Name |

tert-butyl N-(1H-imidazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-4-9-5-10-6/h4-5H,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNNJHSBTRIYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339713 | |

| Record name | tert-butyl N-(1H-imidazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1H-imidazol-4-ylcarbamate | |

CAS RN |

34665-48-0 | |

| Record name | tert-butyl N-(1H-imidazol-5-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1H-imidazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)